![molecular formula C12H20N4O8 B14213434 Glycylglycyl-N-{2-[bis(carboxymethyl)amino]ethyl}glycine CAS No. 827043-85-6](/img/structure/B14213434.png)
Glycylglycyl-N-{2-[bis(carboxymethyl)amino]ethyl}glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycylglycyl-N-{2-[bis(carboxymethyl)amino]ethyl}glycine is a complex organic compound known for its versatile applications in various scientific fields. It is a derivative of glycine, a simple amino acid, and features multiple carboxymethyl groups, which enhance its chelating properties. This compound is often used in research and industrial applications due to its ability to form stable complexes with metal ions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycylglycyl-N-{2-[bis(carboxymethyl)amino]ethyl}glycine typically involves the reaction of glycine derivatives with carboxymethylating agents. One common method is the reaction of glycine with chloroacetic acid in the presence of a base, such as sodium hydroxide, to form N-(carboxymethyl)glycine. This intermediate can then be further reacted with ethylenediamine and additional chloroacetic acid to introduce the bis(carboxymethyl)amino groups.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes steps such as:
Reaction: Combining glycine, ethylenediamine, and chloroacetic acid under controlled conditions.
Purification: Using techniques like crystallization or chromatography to isolate the desired product.
Quality Control: Ensuring the final product meets industry standards through rigorous testing.
化学反应分析
Types of Reactions
Glycylglycyl-N-{2-[bis(carboxymethyl)amino]ethyl}glycine undergoes various chemical reactions, including:
Chelation: Forms stable complexes with metal ions, which is a key feature of its applications.
Substitution: Can participate in nucleophilic substitution reactions due to the presence of amino and carboxyl groups.
Common Reagents and Conditions
Chelation: Typically involves metal salts like calcium chloride or ferric chloride in aqueous solutions.
Substitution: Often uses reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions are metal complexes or substituted derivatives, which can be used in various applications such as metal ion sequestration or as intermediates in further chemical synthesis.
科学研究应用
Glycylglycyl-N-{2-[bis(carboxymethyl)amino]ethyl}glycine has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent to bind metal ions in analytical and preparative chemistry.
Biology: Employed in biochemical assays to study metal ion interactions with biomolecules.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with therapeutic metal ions.
Industry: Utilized in water treatment processes to remove heavy metals and in the formulation of cleaning agents.
作用机制
The primary mechanism by which Glycylglycyl-N-{2-[bis(carboxymethyl)amino]ethyl}glycine exerts its effects is through chelation. The compound’s multiple carboxymethyl groups allow it to form stable, ring-like structures with metal ions, effectively sequestering them. This chelation process can prevent metal ions from participating in unwanted chemical reactions, making the compound useful in various applications.
相似化合物的比较
Similar Compounds
Nitrilotriacetic acid (NTA): Another chelating agent with similar carboxymethyl groups.
Ethylenediaminetetraacetic acid (EDTA): Widely used chelating agent with multiple carboxyl and amino groups.
Diethylenetriaminepentaacetic acid (DTPA): Similar structure with additional chelating sites.
Uniqueness
Glycylglycyl-N-{2-[bis(carboxymethyl)amino]ethyl}glycine is unique due to its specific arrangement of glycine and carboxymethyl groups, which provide a balance of stability and reactivity. This makes it particularly effective in applications requiring precise metal ion control.
属性
CAS 编号 |
827043-85-6 |
|---|---|
分子式 |
C12H20N4O8 |
分子量 |
348.31 g/mol |
IUPAC 名称 |
2-[2-[[2-[(2-aminoacetyl)amino]acetyl]-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid |
InChI |
InChI=1S/C12H20N4O8/c13-3-8(17)14-4-9(18)16(7-12(23)24)2-1-15(5-10(19)20)6-11(21)22/h1-7,13H2,(H,14,17)(H,19,20)(H,21,22)(H,23,24) |
InChI 键 |
WKBRTUXHENCMDF-UHFFFAOYSA-N |
规范 SMILES |
C(CN(CC(=O)O)C(=O)CNC(=O)CN)N(CC(=O)O)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


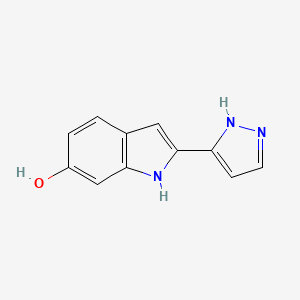
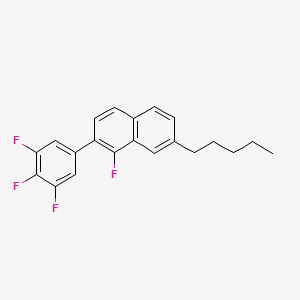

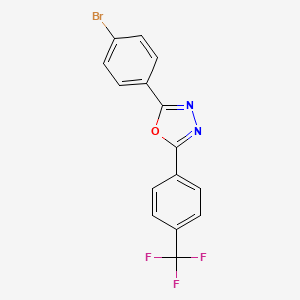
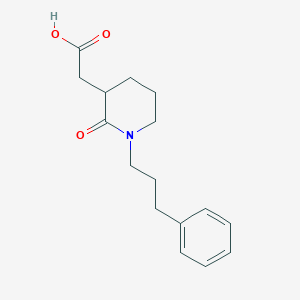


![[2-(Dec-3-ene-1,5-diyn-1-yl)phenyl]acetonitrile](/img/structure/B14213403.png)
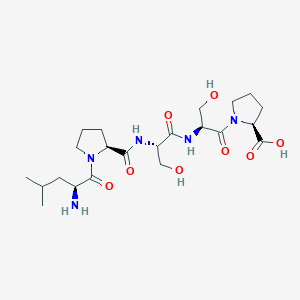
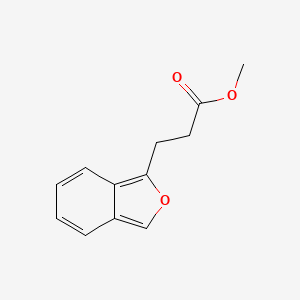
![1,1'-[(Triphenylstannyl)methylene]bis(4-ethyl-3,5-dimethyl-1H-pyrazole)](/img/structure/B14213440.png)
![Benzene, 1,2-bis[[4-(trifluoromethyl)phenyl]ethynyl]-](/img/structure/B14213445.png)
![1,3-Bis(3,4'-dihexyl[2,2'-bithiophen]-5-yl)propane-1,3-dione](/img/structure/B14213459.png)

